1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol
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Overview
Description
1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol is a chemical compound that features a hydroxyethylamino group and a phenoxypropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol typically involves the reaction of 3-phenoxypropan-2-ol with 2-aminoethanol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce simpler alcohols or amines.
Scientific Research Applications
1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol exerts its effects involves interactions with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group may interact with hydrophobic regions of proteins or enzymes, affecting their function.
Comparison with Similar Compounds
- 1-(2-Hydroxyethyl)pyrrolidine
- 3-Amino-1-propanol
- 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde
Uniqueness: 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-hydroxyethylamino)-3-phenoxypropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-7-6-12-8-10(14)9-15-11-4-2-1-3-5-11/h1-5,10,12-14H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKATYAZWMJMGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CNCCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389647 |
Source
|
Record name | 1-[(2-Hydroxyethyl)amino]-3-phenoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29607-93-0 |
Source
|
Record name | 1-[(2-Hydroxyethyl)amino]-3-phenoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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